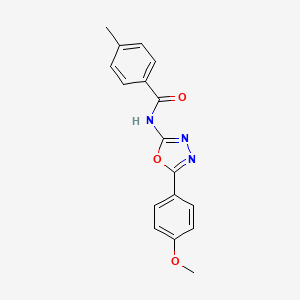

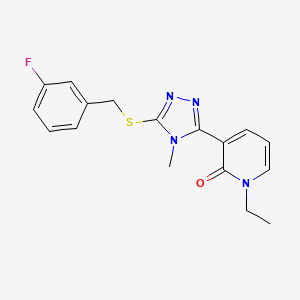

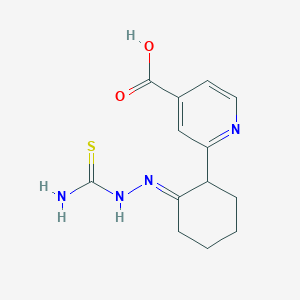

![molecular formula C19H17N5O2S B2480405 N-(2-呋喃甲基)-2-{[3-(4-甲基苯基)[1,2,4]三唑并[4,3-b]吡啶-6-基]硫代}乙酰胺 CAS No. 852375-83-8](/img/structure/B2480405.png)

N-(2-呋喃甲基)-2-{[3-(4-甲基苯基)[1,2,4]三唑并[4,3-b]吡啶-6-基]硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives involves multi-step chemical reactions, often starting from readily available compounds. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions leading to the target compound, which was confirmed using spectroscopic techniques and X-ray crystallography (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using various spectroscopic techniques and X-ray crystallography. The detailed analysis includes density functional theory calculations to compare theoretical and experimental values, providing insights into the molecular orbitals and reactivity descriptors. For instance, compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system and displays specific intermolecular hydrogen bonds and interactions, as determined through Hirshfeld surface analysis and energy frameworks (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of triazolo[4,3-b]pyridazine derivatives includes their ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions, leading to a wide array of structural analogs with diverse biological activities. For example, the synthesis of novel acetamides containing the 1,2,4-oxadiazole cycle demonstrated the versatility of triazolo[4,3-a]pyridine derivatives in forming compounds with potential biological assessment (Karpina et al., 2019).

科学研究应用

1. 吡唑衍生物的合成和性质

吡唑衍生物,包括具有1,2,4-三唑核的衍生物,由于其广泛的生物活性而在药物化学中备受关注。这些化合物的合成和理化性质对于开发具有潜在应用于医学、工程和农业等各个领域的新药物和材料至关重要。它们的多功能性和低毒性使它们在药物开发和其他应用方面备受青睐(Parchenko, 2019)[https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt]。

2. 生物效应和应用

乙酰胺和甲酰胺衍生物的生物效应,这些衍生物与感兴趣的化合物具有功能团相似性,已经得到广泛审查。这些化合物表现出一系列生物活性,包括潜在的抗菌和抗真菌性能。它们的广泛适用性以及对其效应的持续研究突显了类似化合物在治疗用途中的潜力(Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt]。

3. 抗氧化和抗自由基活性

具有1,2,4-三唑-3-硫酮衍生物的化合物表现出显著的抗氧化和抗自由基活性,这可以对暴露于高剂量辐射的患者产生积极影响。这些性质表明它们在减轻氧化应激和支持细胞健康方面具有潜力用于治疗应用(Kaplaushenko, 2019)[https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt]。

4. 药物降解的高级氧化过程

关于高级氧化过程(AOP)研究,重点是对像对乙酰氨基酚这样的药物的降解,展示了研究特定化合物对环境和治疗应用的相关性。了解这些过程的降解途径和副产物对于开发更安全的药物处理方法和减少环境影响至关重要(Qutob等人, 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt]。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-13-4-6-14(7-5-13)19-22-21-16-8-9-18(23-24(16)19)27-12-17(25)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPSHKNNYJGGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

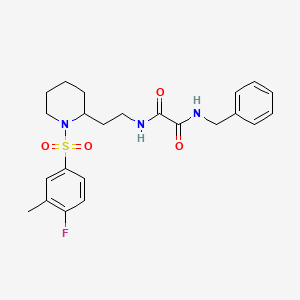

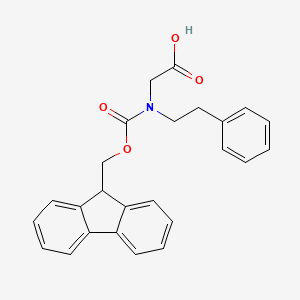

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

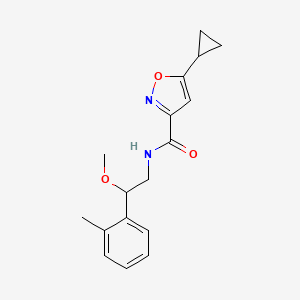

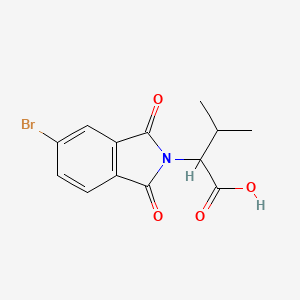

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

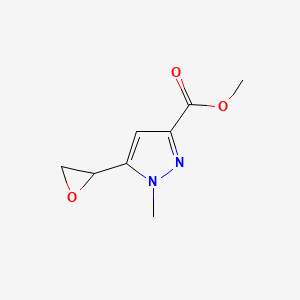

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)